N-((4-(3-chlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide
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Overview
Description
N-((4-(3-chlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(3-chlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the chlorophenyl and methylthio groups. The final step involves the attachment of the dichlorophenoxy acetamide moiety under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance efficiency and scalability. This includes the use of automated reactors, precise temperature control, and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-((4-(3-chlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and triazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
N-((4-(3-chlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-((4-(3-chlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, contributing to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives and chlorophenyl-containing molecules, such as:
Fluconazole: A triazole antifungal agent.
Clotrimazole: Another triazole antifungal with a chlorophenyl group.
Propiconazole: A triazole fungicide with structural similarities.
Uniqueness
N-((4-(3-chlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide stands out due to its specific combination of functional groups, which confer unique chemical properties and potential applications. Its dichlorophenoxy acetamide moiety, in particular, distinguishes it from other triazole derivatives, providing additional avenues for research and development.
Properties
IUPAC Name |
N-[[4-(3-chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-2-(2,4-dichlorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl3N4O2S/c1-28-18-24-23-16(25(18)13-4-2-3-11(19)7-13)9-22-17(26)10-27-15-6-5-12(20)8-14(15)21/h2-8H,9-10H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRKXSHMBSVGFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1C2=CC(=CC=C2)Cl)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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